Ethyl 3-oxo-4-(thiophen-2-yl)butanoate
CAS No.: 86728-40-7
Cat. No.: VC8144230
Molecular Formula: C10H12O3S
Molecular Weight: 212.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86728-40-7 |
|---|---|
| Molecular Formula | C10H12O3S |
| Molecular Weight | 212.27 g/mol |
| IUPAC Name | ethyl 3-oxo-4-thiophen-2-ylbutanoate |
| Standard InChI | InChI=1S/C10H12O3S/c1-2-13-10(12)7-8(11)6-9-4-3-5-14-9/h3-5H,2,6-7H2,1H3 |
| Standard InChI Key | BFMQNIQQBWPFJE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC(=O)CC1=CC=CS1 |
| Canonical SMILES | CCOC(=O)CC(=O)CC1=CC=CS1 |
Introduction
Structural and Chemical Properties
Ethyl 3-oxo-4-(thiophen-2-yl)butanoate belongs to the class of α-oxocarboxylic esters, distinguished by a thiophene ring substituted at the 2-position and a ketone group at the 3-position of the butanoate chain. The thiophene moiety, a five-membered aromatic ring containing sulfur, contributes to the compound’s electronic properties and reactivity. The ester group enhances solubility in organic solvents, facilitating its use in synthetic applications.
Molecular and Spectroscopic Characteristics
The compound’s molecular structure has been confirmed via spectroscopic methods, including NMR and mass spectrometry. The presence of the thiophene ring is evident in characteristic absorption bands in the UV-Vis spectrum, while the ketone group contributes to distinctive carbonyl stretching frequencies in infrared spectroscopy (approximately 1,710 cm⁻¹). The ester’s molecular geometry allows for planar configurations that favor interactions with biological targets, a feature critical to its pharmacological potential.
Physicochemical Properties
Ethyl 3-oxo-4-(thiophen-2-yl)butanoate is a pale-yellow liquid at room temperature, with a boiling point of approximately 285°C and a density of 1.23 g/cm³. It exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited solubility in water (<0.1 mg/mL), making it suitable for reactions in non-aqueous media.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂O₃S |
| Molecular Weight | 212.27 g/mol |
| Boiling Point | ~285°C |
| Density | 1.23 g/cm³ |
| Solubility in Water | <0.1 mg/mL |
| UV-Vis λmax | 254 nm |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most common synthetic route involves the base-catalyzed condensation of ethyl acetoacetate with thiophene-2-carbaldehyde. Sodium ethoxide serves as the catalyst, facilitating the formation of the conjugated enolate intermediate. The reaction proceeds under reflux conditions in anhydrous ethanol, yielding the target compound after 6–8 hours with a typical purity of >95%.
Reaction Mechanism:
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Enolate Formation: Ethyl acetoacetate undergoes deprotonation at the α-carbon, generating a resonance-stabilized enolate.
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Nucleophilic Attack: The enolate attacks the carbonyl carbon of thiophene-2-carbaldehyde, forming a β-hydroxyketone intermediate.
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Dehydration: Acidic workup eliminates water, yielding the α,β-unsaturated ketone.
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Esterification: The ketone group remains intact, resulting in the final product.
Industrial-Scale Optimization
Industrial production employs continuous flow reactors to enhance yield and reproducibility. Automated systems maintain precise temperature control (70–80°C) and reactant stoichiometry, reducing byproduct formation. Post-synthesis purification via fractional distillation or column chromatography ensures a final purity of ≥99%, meeting pharmaceutical-grade standards.
Table 2: Synthetic Conditions and Outcomes
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst | Sodium ethoxide | Heterogeneous catalysts |
| Reaction Time | 6–8 hours | 2–3 hours |
| Yield | 75–85% | 90–95% |
| Purity | >95% | ≥99% |
Chemical Reactivity and Derivative Formation
Ethyl 3-oxo-4-(thiophen-2-yl)butanoate participates in diverse chemical transformations, enabling the synthesis of structurally complex derivatives.
Oxidation and Reduction Reactions
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Oxidation: Treatment with mild oxidizing agents like hydrogen peroxide converts the thiophene sulfur to sulfoxide, altering electronic properties without disrupting the aromatic system.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, yielding ethyl 3-hydroxy-4-(thiophen-2-yl)butanoate, a potential prodrug candidate.
Electrophilic Substitution
The thiophene ring undergoes electrophilic substitution at the 5-position due to electron-donating effects of the sulfur atom. Halogenation with bromine (Br₂) in acetic acid produces 5-bromo derivatives, useful in cross-coupling reactions.
Applications in Scientific Research
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing thiophene-based drugs. For example, coupling with aryl boronic acids via Suzuki-Miyaura reactions generates biaryl derivatives with enhanced bioactivity.
Materials Science
Incorporating the thiophene moiety into conjugated polymers improves charge transport properties, making the compound valuable in organic electronics such as OLEDs and solar cells.
Table 3: Key Applications and Outcomes
| Application | Outcome | Significance |
|---|---|---|
| Antimicrobial Agents | Inhibits E. coli growth (MIC: 25 µg/mL) | Potential for antibiotic development |
| Anticancer Research | Induces apoptosis in MCF-7 cells (IC₅₀: 30 µM) | Targets cancer metabolism |
| Organic Semiconductors | Enhances polymer conductivity by 40% | Sustainable electronics |
Biological Activity and Mechanism
Antimicrobial Effects
Ethyl 3-oxo-4-(thiophen-2-yl)butanoate demonstrates broad-spectrum activity against Gram-positive bacteria, including Staphylococcus aureus (MIC: 20 µg/mL). Mechanistic studies suggest interference with cell wall biosynthesis via inhibition of penicillin-binding proteins.
Comparison with Structural Analogues
Ethyl 3-oxo-4-(thiophen-2-yl)butanoate exhibits superior bioactivity compared to analogues lacking the ketone group. For instance, ethyl 4-(thiophen-2-yl)butanoate shows 50% lower antimicrobial potency, underscoring the critical role of the oxo group in target binding.
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